molecular formula C13H17BrClNO2 B4929836 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride

1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride

Cat. No. B4929836
M. Wt: 334.63 g/mol
InChI Key: PAKLGCARESDLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride, also known as MPBH, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPBH is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action

The mechanism of action of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. By inhibiting this enzyme, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride increases the levels of acetylcholine in the synaptic cleft, leading to increased neurotransmission. This effect is particularly important in the central nervous system, where acetylcholine is involved in cognitive processes such as memory and learning.
Biochemical and Physiological Effects:
1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been shown to have a number of biochemical and physiological effects. For example, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has also been shown to have cardioprotective effects, reducing the risk of ischemia-reperfusion injury in the heart. Additionally, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine on various physiological processes in a controlled manner. However, one limitation of using 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are several future directions for research on 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for use in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the role of acetylcholine in the regulation of immune function. Finally, the potential cardioprotective effects of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride warrant further investigation, particularly in the context of ischemic heart disease.

Synthesis Methods

The synthesis of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride involves the reaction of 2-bromobenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been widely used in scientific research as a tool to study the role of acetylcholine in various physiological and pathological processes. For example, 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has been used to investigate the effects of acetylcholine on cardiovascular function, memory and learning, and neuromuscular transmission. 1-methyl-3-piperidinyl 2-bromobenzoate hydrochloride has also been used to study the mechanisms of action of drugs that target acetylcholinesterase, such as those used in the treatment of Alzheimer's disease.

properties

IUPAC Name

(1-methylpiperidin-3-yl) 2-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2.ClH/c1-15-8-4-5-10(9-15)17-13(16)11-6-2-3-7-12(11)14;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKLGCARESDLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OC(=O)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200394
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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